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For researchers, scientists, and drug development professionals engaged in live-cell imaging,

the accurate assessment of cell viability and behavior is paramount. While various reagents

and methods are available, understanding their limitations is as crucial as knowing their

applications. This guide provides a comprehensive comparison of the use of MTS assays in the

presence of the chelating agent EDTA, detailing its drawbacks and contrasting it with more

robust alternatives for live-cell imaging.

Ethylenediaminetetraacetic acid (EDTA) is widely used in cell culture, primarily for detaching

adherent cells and chelating divalent cations. When used in conjunction with viability assays

like the MTS assay, or when present in the experimental buffer during such assays, it can

introduce significant artifacts and limitations. The MTS assay, a colorimetric method, measures

the reduction of a tetrazolium compound by metabolically active cells to a colored formazan

product. This metabolic activity is then used as a proxy for cell viability. However, the reliability

of this indirect measurement can be compromised by several factors, especially in the context

of live-cell imaging where dynamic cellular processes are of interest.

The Pitfalls of Combining MTS Assays with EDTA in
Live-Cell Imaging
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The primary limitations of using MTS assays in experimental setups involving EDTA revolve

around cytotoxicity, interference with cellular processes, and the inherent drawbacks of the

assay itself.

1. EDTA-Induced Cytotoxicity and Membrane Permeabilization: EDTA's primary function is to

bind divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). While this is useful for

disrupting cell-cell and cell-substrate adhesion, it can also be toxic to cells. The toxicity of EDTA

is cell-line dependent, with some cells showing significant death at concentrations as low as

300 µM after 72 hours of exposure.[1] This toxicity stems from the depletion of essential ions

required for various cellular functions.[1] Furthermore, EDTA can increase the permeability of

the cell membrane, which can lead to the leakage of intracellular components and disrupt

normal cellular physiology.[2][3][4][5] This effect can confound the results of any concurrent

viability assay.

2. Interference with Cell Adhesion and Signaling: Many cellular processes, including adhesion

and signaling, are dependent on divalent cations. By chelating these ions, EDTA can induce

changes in cell morphology and behavior that are not related to the experimental variable being

studied.[6] For instance, integrin-mediated cell adhesion is dependent on Ca²⁺ and Mg²⁺, and

the introduction of EDTA can cause adherent cells to detach, mimicking a cytotoxic effect.[6]

3. Indirect and Potentially Inaccurate Measurement of Viability: The MTS assay, like other

tetrazolium-based assays (e.g., MTT, XTT), does not directly count viable cells. Instead, it

measures the activity of mitochondrial dehydrogenases.[7] This metabolic activity can be

influenced by factors other than cell number, such as the metabolic state of the cells or the

presence of certain compounds.[8][9][10] For example, some chemical compounds can directly

reduce the MTS reagent or alter mitochondrial activity without affecting cell viability, leading to

erroneous conclusions.[9][10]

4. Unsuitability for Real-Time, Long-Term Imaging: MTS assays are typically endpoint assays,

requiring the addition of the reagent and an incubation period, followed by a

spectrophotometric reading. This makes them unsuitable for continuous, real-time monitoring of

cell viability in a live-cell imaging setup. The formazan product formed can also be toxic to cells

over longer exposure times, further limiting their use in longitudinal studies.[11]
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Comparative Analysis of MTS-EDTA and Alternative
Live-Cell Imaging Assays
For a more accurate and dynamic assessment of cell health in live-cell imaging, several

alternatives to MTS assays in the presence of EDTA are available. These methods often rely

on fluorescent probes that directly report on cell viability, membrane integrity, or specific cellular

events.
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Parameter

MTS Assay (in

the presence of

EDTA)

Fluorescent

Live/Dead

Staining (e.g.,

Calcein-

AM/Propidium

Iodide)

Genetically

Encoded

Biosensors

(e.g., GFP-

tagged

reporters)

Label-Free

Imaging (e.g.,

Digital

Holographic

Microscopy)

Principle

Indirectly

measures

metabolic activity

via enzymatic

reduction of a

tetrazolium salt.

Directly stains

live cells with a

membrane-

permeant

esterase

substrate

(Calcein-AM)

and dead cells

with a

membrane-

impermeant DNA

dye (Propidium

Iodide).

Expression of a

fluorescent

protein linked to

a cellular

process of

interest (e.g.,

apoptosis,

proliferation).

Measures

changes in the

phase shift of

light passing

through cells to

quantify cell

number,

morphology, and

motility without

labels.

Live-Cell

Compatibility

Limited; endpoint

assay, potential

formazan toxicity.

High; allows for

real-time

monitoring over

extended

periods.

High; designed

for dynamic

imaging of

cellular

processes.

Very high; non-

invasive and

suitable for long-

term, continuous

observation.

Data Readout

Absorbance

(single, bulk

measurement).

Fluorescence

intensity (single-

cell resolution).

Fluorescence

intensity and

localization

(single-cell

resolution).

Phase shift, cell

count,

confluence,

volume (single-

cell and

population level).

Potential Artifacts Interference from

colored

compounds,

altered metabolic

states, EDTA-

Phototoxicity,

spectral overlap

with other

fluorophores.

Overexpression

artifacts,

phototoxicity.

Debris and non-

cellular objects

can be

misidentified as

cells.
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induced toxicity

and membrane

changes.

Multiplexing

Capability

Low; difficult to

combine with

other assays.

High; can be

combined with

other fluorescent

probes for multi-

parameter

analysis.

High; can be co-

expressed with

other biosensors.

Moderate; can

be combined

with fluorescence

imaging.

Experimental Protocols for Comparative Analysis
To illustrate the differences in methodology, below are simplified protocols for assessing cell

viability using an MTS assay and a common fluorescent live/dead staining method.

Protocol 1: MTS-Based Cell Viability Assay
Objective: To assess cell viability by measuring metabolic activity.

Materials:

Cells cultured in a 96-well plate

Complete cell culture medium

MTS reagent solution

EDTA solution (if part of the experimental design)

Plate reader capable of measuring absorbance at 490 nm

Procedure:

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

Treat cells with the experimental compounds. If including EDTA, add it to the treatment

medium at the desired concentration.
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At the end of the treatment period, add 20 µL of MTS reagent to each well containing 100 µL

of medium.

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

Record the absorbance at 490 nm using a microplate reader.

Calculate cell viability relative to an untreated control group.

Protocol 2: Fluorescent Live/Dead Viability Assay
(Calcein-AM and Propidium Iodide)
Objective: To simultaneously visualize and quantify live and dead cells in real-time.

Materials:

Cells cultured in a suitable imaging dish or plate

Complete cell culture medium

Calcein-AM stock solution (e.g., 1 mM in DMSO)

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

Fluorescence microscope with appropriate filters for green (Calcein) and red (PI)

fluorescence.

Procedure:

Seed cells in an imaging-compatible vessel and allow them to adhere.

Treat cells with the experimental compounds.

Prepare a working solution of Calcein-AM and PI in your imaging medium (e.g., final

concentrations of 1 µM Calcein-AM and 1 µg/mL PI).

Remove the treatment medium and add the Calcein-AM/PI staining solution to the cells.
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Incubate for 15-30 minutes at 37°C, protected from light.

Image the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein),

and dead cells will have red fluorescent nuclei (PI).

Quantify the number of live and dead cells using image analysis software. This can be done

at multiple time points to assess dynamic changes.

Visualizing the Limitations and Alternatives
To better understand the workflows and the points of potential data misinterpretation, the

following diagrams illustrate the MTS assay workflow and a more direct live-cell imaging

approach.

Experiment MTS Assay

Potential Artifacts

Cells in Culture Add Treatment +/- EDTAExperimental Conditions Add MTS Reagent Incubate (1-4h)Endpoint Measurement Measure AbsorbanceEndpoint Measurement Indirect Viability Data

EDTA Toxicity

Metabolic Changes

Compound Interference

Click to download full resolution via product page

MTS Assay Workflow and Potential Artifacts
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Live-Cell Imaging Experiment Live/Dead Staining

Advantages

Cells in Imaging Chamber Add TreatmentExperimental Conditions Add Fluorescent Dyes (e.g., Calcein-AM/PI) Acquire Images (Time-lapse)Real-time Monitoring Direct Viability Data (Single-cell)

Dynamic Monitoring

Single-Cell Resolution

Multiplexing Potential

Click to download full resolution via product page

Live-Cell Imaging Workflow with Fluorescent Dyes

In conclusion, while MTS assays are a common tool for assessing cell viability, their use in live-

cell imaging, particularly in the presence of agents like EDTA, is fraught with limitations that can

lead to inaccurate and misleading data. For researchers requiring robust, dynamic, and single-

cell resolution data, alternative methods based on fluorescent probes, genetically encoded

biosensors, or label-free imaging offer superior performance and data reliability. The choice of

assay should be carefully considered based on the specific experimental question and the

potential for interactions between the assay reagents and the experimental conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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